2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide - 952982-01-3

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Catalog Number: EVT-2885259
CAS Number: 952982-01-3
Molecular Formula: C13H19FN2O2S
Molecular Weight: 286.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. It serves as a key structural motif or intermediate in the development of various drug candidates targeting different receptors within the body. Its presence often contributes to the desired pharmacological properties of the final drug molecule. []

Synthesis Analysis

There are several synthetic pathways reported for 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. One common strategy involves reacting 2-fluorobenzenesulfonyl chloride with (1-methylpiperidin-4-yl)methanamine in the presence of a base like triethylamine. [] Another method involves reacting 4-(aminomethyl)-1-methylpiperidine with 2-fluorobenzenesulfonyl chloride. [] These reactions typically occur in an organic solvent like dichloromethane or tetrahydrofuran.

Molecular Structure Analysis

2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide features a central benzenesulfonamide core with a fluorine atom at the ortho position (2-fluoro). The sulfonamide group (-SO2NH-) connects to a methylpiperidine moiety through a methylene linker (-CH2-). The piperidine ring adopts a chair conformation with the methyl group and the methylene linker at equatorial positions. [, ]

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide depends on the specific final drug molecule it is incorporated into. As a building block, it does not inherently possess a specific mechanism of action. Instead, it contributes to the overall pharmacophore and influences the binding affinity and selectivity of the final compound towards its target receptor. []

Applications
  • KSP inhibitors: It forms the core structure of MK-0731 (compound 30), a kinesin spindle protein (KSP) inhibitor for treating taxane-refractory cancer. []
  • Orexin-1 receptor antagonists: It is incorporated into compound 56, a selective orexin-1 receptor antagonist with potential applications in treating psychiatric disorders related to stress and hyperarousal. []
  • Allosteric modulators of chemokine receptor CXCR3: It is a component of the radioligand RAMX3 and has been utilized in the development of allosteric modulators for CXCR3, which could be useful in treating inflammatory diseases. []
  • α1A/α1D-Adrenergic Receptor Antagonists: It serves as the basis for compound 9, an α1A/α1D-Adrenergic Receptor Antagonist with potential for treating lower urinary tract symptoms associated with BPH. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

Compound Description: FMPD is a potential novel antipsychotic drug that exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. [] It demonstrates lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. [] Oral administration of FMPD has shown to increase rat nucleus accumbens 3,4-dihyroxyphenylacetic acid concentrations, block 5-HT2A agonist-induced increases in rat serum corticosterone levels, and inhibit the ex vivo binding of a 5-HT6 receptor radioligand. [] Preclinical studies suggest that FMPD may be effective in treating schizophrenia and bipolar mania with a low risk of extrapyramidal symptoms, prolactin elevation, and weight gain. []

3-Chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (Compound 1)

Compound Description: Compound 1 is a sulfonamide derivative identified as a novel NR1/NR2A receptor antagonist. [] It displays submicromolar potency at the NR1/NR2A receptor but no activity at the NR2B-containing receptor up to 50 μM concentration. [] This compound showed a preference for displacing the glutamate site antagonist [3H]CGP 39653 over the glycine site antagonist [3H]MDL 105,519 in rat brain cortex binding assays. [] Its selectivity towards NR1/NR2A over NR1/NR2B receptors makes it a potentially useful tool for studying the roles of these receptor subtypes in physiological and pathological conditions. []

N-(Cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (Compound 13)

Compound Description: Compound 13 is a thiodiazole derivative identified as an NR1/NR2A receptor antagonist with micromolar potency. [] It shows no activity at the NR2B-containing receptor at concentrations up to 50 μM. [] Similar to Compound 1, it demonstrates a preference for displacing [3H]CGP 39653 over [3H]MDL 105,519 in rat brain cortex binding assays. [] Its selectivity for NR1/NR2A over NR1/NR2B receptors makes it another potential tool for studying the functions of these receptor subtypes. []

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. [] It has demonstrated efficacy in preclinical models of psychological stress and panic vulnerability. [] In a rat model of stress, Compound 56 prevented stress-induced prolongation of sleep onset without affecting sleep duration. [] In a rat model of panic vulnerability, it attenuated panic-like behaviors and cardiovascular responses induced by sodium lactate infusion, again without affecting baseline activity. [] These findings suggest that Compound 56 holds potential as a novel therapeutic strategy for treating psychiatric disorders associated with stress or hyperarousal. []

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

Compound Description: MK-0731 is a potent and selective inhibitor of kinesin spindle protein (KSP). [] It has been clinically evaluated in a Phase I trial for patients with taxane-refractory solid tumors. [] The compound was designed to overcome limitations of earlier KSP inhibitors, such as hERG channel binding and poor in vivo potency. [] MK-0731 incorporates a C2-hydroxymethyl group to enhance potency but requires further modification with beta-fluorination to mitigate P-glycoprotein efflux and prevent the formation of a toxic metabolite. []

Relevance: Both MK-0731 and 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide share a core structural element: a fluorinated, N-methylated piperidine ring. This shared feature, while present in different chemical scaffolds, highlights the importance of this specific structural motif in interacting with biological targets. In the case of MK-0731, the fluorination pattern was crucial for optimizing its pharmacokinetic and metabolic profile. []

4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide (TAK-960)

Compound Description: TAK-960 is a potent and selective polo-like kinase 1 (PLK1) inhibitor. [] It has shown broad-spectrum preclinical antitumor activity in various tumor models. [] TAK-960 demonstrates oral bioavailability and good safety profile in preclinical studies. [] Mechanistically, TAK-960 causes G2-M cell cycle arrest, aberrant mitosis, and increased phosphorylation of histone H3. [] TAK-960 has entered clinical evaluation for patients with advanced cancers. []

N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

Compound Description: RAMX3 is the first tritium-labeled allosteric modulator of the human chemokine receptor CXCR3. [] This radioligand binds to the CXCR3 receptor with high affinity and exhibits potent negative cooperativity with the chemokine CXCL11. [] RAMX3 facilitates the discovery and characterization of small molecules as allosteric modulators of the CXCR3 receptor by enabling radioligand displacement assays. []

3-Chloro-2-fluoro-N-([1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy]ethyl)piperidin-4-yl)methyl)benzenesulfonamide (Compound 9)

Compound Description: Compound 9 is a potent α1A-/α1D-adrenoceptor antagonist with a uroselective profile. [] It displays high affinity for α1A and α1D adrenoceptors and shows selectivity over α2-adrenoceptors. [] Compound 9 demonstrates good metabolic stability in rat liver microsomes, comparable to the reference drug tamsulosin. [] In vivo studies in rats showed that Compound 9 does not significantly affect blood pressure at a dose of 2 mg/kg i.v. [] These findings support further development of this compound for treating lower urinary tract symptoms associated with benign prostatic hyperplasia. []

Properties

CAS Number

952982-01-3

Product Name

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

2-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C13H19FN2O2S

Molecular Weight

286.37

InChI

InChI=1S/C13H19FN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3

InChI Key

LMOCNUFNXNUGJI-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.